molecular formula C29H30N2O2 B13828083 (R,R)-2-Bn-Sabox-Bn

(R,R)-2-Bn-Sabox-Bn

Cat. No.: B13828083
M. Wt: 438.6 g/mol
InChI Key: BKDFXLZJORKSHN-UHFFFAOYSA-N
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Description

(R,R)-2-Bn-Sabox-Bn is a chiral compound with significant importance in various scientific fields. The compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. The “R,R” notation indicates the absolute configuration of the chiral centers in the molecule, which is essential for its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-2-Bn-Sabox-Bn typically involves several steps, starting from readily available precursors. One common method includes the use of chiral catalysts to ensure the correct stereochemistry is achieved. The reaction conditions often involve controlled temperatures and specific solvents to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize efficiency. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(R,R)-2-Bn-Sabox-Bn undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups in the molecule are replaced by other groups.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(R,R)-2-Bn-Sabox-Bn has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in biological systems and its interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (R,R)-2-Bn-Sabox-Bn involves its interaction with specific molecular targets. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (S,S)-2-Bn-Sabox-Bn
  • (R,S)-2-Bn-Sabox-Bn
  • (S,R)-2-Bn-Sabox-Bn

Uniqueness

(R,R)-2-Bn-Sabox-Bn is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its stereoisomers. This uniqueness makes it valuable in applications where chiral specificity is crucial.

Properties

Molecular Formula

C29H30N2O2

Molecular Weight

438.6 g/mol

IUPAC Name

4-benzyl-2-[2-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C29H30N2O2/c1-29(19-24-15-9-4-10-16-24,27-30-25(20-32-27)17-22-11-5-2-6-12-22)28-31-26(21-33-28)18-23-13-7-3-8-14-23/h2-16,25-26H,17-21H2,1H3

InChI Key

BKDFXLZJORKSHN-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5

Origin of Product

United States

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